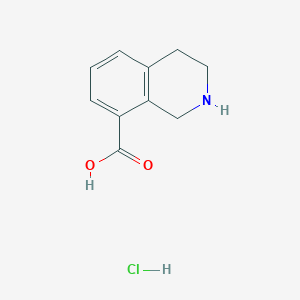

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLMDHGNYXQOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .

Recent advances have introduced multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines. These methods improve atom economy, selectivity, and yield of the product. For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pictet-Spengler reaction, in particular, is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1,2,3,4-Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The compound exhibits a wide range of biological activities including:

- Antitumor Activity : Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline can inhibit cancer cell proliferation by targeting anti-apoptotic proteins such as Bcl-2. For instance, studies have demonstrated that certain derivatives possess binding affinities to Bcl-2 and Mcl-1 proteins, showing potential as anti-cancer agents .

- Antiviral Properties : Novel derivatives have been synthesized to evaluate their activity against coronaviruses. Initial studies revealed that some 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives exhibited antiviral activity against human coronavirus strains 229E and OC-43 .

- Neuroprotective Effects : The compound has also been explored for its neuroprotective properties against neurodegenerative diseases. Its structural modifications have shown promise in enhancing cognitive functions and reducing neuroinflammation .

Synthetic Strategies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves various chemical reactions:

- Pictet–Spengler Reaction : This method is commonly employed to construct the tetrahydroisoquinoline scaffold. It involves the condensation of tryptamine or related compounds with aldehydes under acidic conditions .

- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted techniques that improve the yield and reduce reaction times for synthesizing tetrahydroisoquinoline derivatives .

Case Study 1: Anticancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were developed to target Bcl-2 proteins. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2. Subsequent assays confirmed its ability to induce apoptosis in Jurkat cells through caspase activation .

Case Study 2: Antiviral Screening

In a study focusing on antiviral activity, several novel tetrahydroisoquinoline derivatives were synthesized using homophthalic anhydride and imines. These compounds showed promising results against human coronaviruses, suggesting their potential as therapeutic agents .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it binds to the PD-1 receptor, preventing its interaction with PD-L1. This blockade enhances the immune response against cancer cells by preventing the inhibition of T-cell activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride and its analogs:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

*Calculated based on structural similarity to and .

Key Comparative Insights:

Positional Isomerism :

- The carboxylic acid group’s position (C-1 vs. C-8) significantly impacts biological activity. For example, the C-1 isomer () may exhibit weaker interactions with opioid receptors compared to the C-8 isomer, as receptor binding pockets often favor specific substituent orientations .

Substituent Effects :

- Fluorine Addition : The 5-fluoro derivative () demonstrates increased lipophilicity (logP ~1.2 vs. ~0.5 for the parent compound), which could enhance bioavailability in CNS-targeted drugs .

- Esterification : Methyl esterification () converts the polar carboxylic acid into a lipophilic prodrug, facilitating cellular uptake. This is critical in antiviral and anticancer drug design .

Salt Forms and Solubility :

- Hydrochloride salts (common in all listed compounds) improve aqueous solubility, making them suitable for injectable formulations. However, the 8-ethyl analog () lacks ionizable groups, limiting its solubility but favoring passive diffusion across lipid membranes .

Pharmacological Applications: Compounds with hydroxyl and hydroxymethyl groups () are often used as chiral intermediates in synthesizing analgesics and antipsychotics due to their stereochemical complexity .

Research Findings and Implications

- Synthetic Utility: The target compound serves as a precursor for opioid receptor modulators, as seen in its use to synthesize β-carboline derivatives with nanomolar affinity .

- Quality Control : Analogs like the (1R,4R)-dihydroxy derivative () are employed as reference standards in HPLC-MS to ensure batch consistency during drug manufacturing .

- Biological Screening : Fluorinated derivatives () are prioritized in high-throughput screening for antimicrobial agents due to fluorine’s electronegativity and metabolic stability .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride (THIQ-8-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potentials.

Structural Characteristics

THIQ-8-CA belongs to the class of tetrahydroisoquinoline derivatives, which are known for their structural complexity and versatility. The compound features a bicyclic structure that is pivotal in its interaction with biological targets.

Biological Activities

1. Anticancer Properties

THIQ derivatives, including THIQ-8-CA, have shown promising anticancer activity. A study demonstrated that certain tetrahydroisoquinoline derivatives could inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. Specifically, compounds derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds also induced apoptosis in Jurkat cells through caspase-3 activation, highlighting their potential as anticancer agents .

2. Neuroprotective Effects

Research has indicated that THIQ compounds may possess neuroprotective properties. For instance, certain tetrahydroisoquinoline derivatives have been studied for their ability to protect against neuronal degeneration in models of neurodegenerative diseases like Parkinson's disease. The mechanisms involved include inhibition of catechol-O-methyltransferase (COMT), which is crucial for dopamine metabolism .

3. Antimicrobial Activity

THIQ derivatives have also been evaluated for their antimicrobial properties. Notably, some compounds have demonstrated the ability to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This suggests that THIQs could be developed into novel antimicrobial agents .

The biological activity of THIQ-8-CA can be attributed to several mechanisms:

- Inhibition of Apoptosis Regulators: By targeting Bcl-2 and Mcl-1 proteins, THIQ derivatives can promote apoptosis in cancer cells.

- Enzyme Inhibition: Compounds like THIQ-8-CA inhibit enzymes involved in drug metabolism and resistance mechanisms in bacteria.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of a series of substituted tetrahydroisoquinolines, one compound exhibited a GI50 value of 38 µM against the SKOV-3 ovarian cancer cell line. This compound was noted for its unique structure incorporating the tetrahydroisoquinoline scaffold at the C-7 position of an amino-quinolone derivative .

Case Study 2: Neuroprotection

Another study highlighted the neuroprotective effects of THIQ derivatives in animal models of Parkinson's disease. The compounds were shown to significantly reduce neuronal loss and improve motor function in treated subjects compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via cyclization of precursor amines or reductive amination, followed by carboxylation and HCl salt formation. Key steps include using anhydrous conditions to avoid hydrolysis and chromatographic purification (e.g., reverse-phase HPLC) to achieve >95% purity. Impurity profiling should reference pharmacopeial standards (e.g., EP/USP guidelines) to validate synthetic intermediates and byproducts .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Stability is highly sensitive to moisture and temperature. Store in airtight, desiccated containers at 2–8°C. Pre-experiment stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC-UV monitoring is advised to detect hydrolytic or oxidative degradation products. Degradation pathways may include cleavage of the tetrahydroisoquinoline ring or decarboxylation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm stereochemistry and proton environments.

- HPLC-MS for purity assessment and quantification of low-level impurities.

- X-ray crystallography (if crystalline) to resolve structural ambiguities, particularly for stereoisomers .

Advanced Research Questions

Q. How can stereochemical variations in tetrahydroisoquinoline derivatives impact biological activity, and what methods resolve these discrepancies?

- Methodological Answer : Stereoisomers (e.g., 1R,4R vs. 1S,4R configurations) may exhibit divergent binding affinities or metabolic stability. Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can separate enantiomers. Pair this with in vitro assays (e.g., enzyme inhibition) to correlate structure-activity relationships .

Q. What strategies address contradictory solubility or bioavailability data in preclinical studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or counterion effects (e.g., HCl vs. HBr salts). Conduct pH-dependent solubility profiling (USP apparatus) and solid-state characterization (PXRD, DSC) to identify polymorphs. For in vivo studies, consider co-solvents (e.g., DMSO/PEG) or nanoformulation to enhance bioavailability .

Q. How can computational modeling guide the design of tetrahydroisoquinoline-based analogs with improved target selectivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target receptors (e.g., neurotransmitter transporters). Validate with MD simulations (GROMACS) to assess ligand-receptor stability. Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to refine force field parameters .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement strict QC protocols for raw materials (e.g., amine precursors) using FTIR and elemental analysis. For in vitro assays, include internal controls (e.g., reference inhibitors) and orthogonal validation (e.g., SPR vs. fluorescence assays). Statistical tools like ANOVA can identify significant variability sources .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Variability may stem from interspecies differences (human vs. rodent microsomes) or incubation conditions (NADPH concentration, pH). Standardize protocols using WHO-recommended buffers and validate with positive controls (e.g., verapamil). LC-MS/MS quantification of metabolites can clarify degradation pathways .

Q. Why do in vitro cytotoxicity results sometimes contradict in vivo toxicity profiles?

- Methodological Answer : In vitro models (e.g., HepG2 cells) may lack metabolic enzymes or efflux transporters present in vivo. Use co-culture systems (e.g., hepatocyte-Kupffer cell models) or physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Toxicity studies should adhere to OECD guidelines for dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.